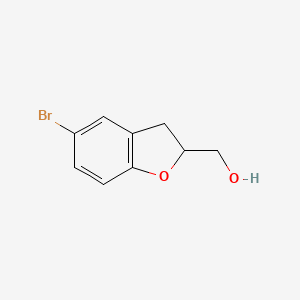

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Description

Properties

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPLPYBSTHRUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197577-35-8 | |

| Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Dihydrobenzofuran

One common method for synthesizing (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is through the bromination of dihydrobenzofuran. The general steps involved are:

Reagents : Bromine or N-bromosuccinimide (NBS) as brominating agents.

Solvent : Typically dichloromethane or tetrahydrofuran (THF).

Procedure : Dihydrobenzofuran is treated with bromine in a solvent at low temperatures (0–25°C) to control regioselectivity and minimize side reactions.

Hydroxymethylation

Following bromination, the next step is hydroxymethylation to introduce the methanol group:

Reagents : Formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide.

Conditions : The reaction is usually conducted at elevated temperatures (around 60–80°C) for several hours.

Condensation Reactions

Another method involves condensation reactions with suitable amines or alcohols:

Reagents : Amines such as pyrrolidine or other nitrogen-containing compounds.

Conditions : The reaction typically requires heating under reflux conditions and may involve phase transfer catalysts to enhance reaction efficiency.

Reduction of Intermediates

In some synthetic pathways, intermediates formed during bromination or hydroxymethylation may require reduction:

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Procedure : These reducing agents are used to convert bromine to hydrogen or reduce other functional groups as necessary.

The efficiency of these preparation methods can vary significantly based on reaction conditions and reagent quality. Below is a summary table comparing yields from different methods reported in various studies:

| Method | Yield (%) | Conditions |

|---|---|---|

| Bromination + Hydroxymethylation | 70–85 | DCM, NaOH, reflux |

| Condensation with Pyrrolidine | 60–75 | Toluene, reflux |

| Reduction of Brominated Intermediate | 50–65 | LiAlH₄ in THF |

To ensure the synthesized compound meets required specifications for purity and structure, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and substitution patterns.

Mass Spectrometry (MS) : Validates molecular weight and identifies potential impurities.

High-Performance Liquid Chromatography (HPLC) : Assesses purity levels and separates components effectively.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: Reagents like or .

Substitution: Reagents like sodium azide (NaN3) for azide substitution or thiourea for thiol substitution.

Major Products:

Oxidation: (5-Bromo-2,3-dihydrobenzofuran-2-yl)carboxylic acid.

Reduction: 2,3-dihydrobenzofuran-2-ylmethanol.

Substitution: Various substituted benzofuran derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom enhances its reactivity, making it suitable for various chemical transformations. For example, it can be utilized in the development of new synthetic methodologies that involve electrophilic aromatic substitutions or nucleophilic additions.

The compound has shown promise in several biological applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the activity of specific tyrosine kinases involved in cancer progression. For instance, it has been observed to affect vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

- Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities. The presence of the bromine atom may enhance its effectiveness against various pathogens.

Pharmacological Studies

Research has identified this compound as a potential candidate for drug development due to its ability to modulate key biological pathways:

- Neuropilin-1 Antagonism : Studies have explored the compound's role as a neuropilin-1 antagonist, which could provide therapeutic avenues for conditions involving aberrant angiogenesis .

Case Study 1: Anticancer Mechanism

A study investigated the effects of this compound on cancer cell lines. The results indicated that treatment led to a significant reduction in cell proliferation and induced apoptosis through the inhibition of VEGFR signaling pathways. This highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membrane integrity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol | Fluorine substitution may enhance lipophilicity | Anticancer and anti-inflammatory studies |

| (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol | Chlorine may alter biological activity | Antimicrobial research |

| (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | Different bromine position | Potentially varied pharmacological effects |

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity . The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be contrasted with several related brominated heterocycles, as detailed below:

Structural Analogues

5-Bromo-3-methyl-2(5H)-furanone Structure: A brominated furanone with a methyl substituent at the 3-position. Key Differences: Lacks the fused benzene ring and hydroxymethyl group present in the target compound. Synthesis: Synthesized via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄, achieving a 90% yield . Applications: Primarily used in organic synthesis as a reactive intermediate.

5-(2-Bromoethyl)-2,3-dihydrobenzofuran Structure: Features a bromoethyl side chain instead of the hydroxymethyl group. Key Differences: The bromoethyl group increases lipophilicity compared to the polar hydroxymethyl group in the target compound. Applications: Known as an impurity in Darifenacin (a muscarinic receptor antagonist) synthesis, highlighting its relevance in pharmaceutical quality control .

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide

- Structure : Contains an inden ring system (fused cyclopentane-benzene) instead of benzofuran and includes an amide functional group.

- Key Differences : Higher molecular weight (312.20 g/mol ) and chiral center, making it pharmacologically relevant as an intermediate in Ramelteon (a melatonin receptor agonist) production .

Functional Analogues

((4-Bromophenyl)(5-(substituted phenyldiazenyl)benzofuran-2-yl)methanone Derivatives Structure: Benzofuran derivatives with azo and bromophenyl substituents. Synthesis: Prepared via K₂CO₃-mediated condensation in ethanol, reflecting milder conditions compared to radical bromination methods .

1-(3-((1-((5-Bromo-2,3-dihydrobenzofuran-2-yl)amino)vinyl)amino)phenyl)ethanone Structure: A derivative of the target compound with a vinylamino linker and acetyl group.

Key Insights

- Synthetic Complexity : Radical bromination (as in ) is high-yielding but requires hazardous reagents (e.g., CCl₄), whereas K₂CO₃-mediated syntheses () are milder but less efficient for bromination.

- Therapeutic Potential: Derivatives like the vinylamino-linked compound () demonstrate that structural modifications to the benzofuran core can unlock biological activity, though the target compound itself lacks reported pharmacological data.

Biological Activity

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a benzofuran structure, which is known for its diverse biological activities. The molecular formula can be denoted as C10H11BrO, and its structure is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds possess significant antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the compound's reactivity against microbial targets.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Mechanistic studies indicate that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death in cancerous tissues.

- Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cancer cell proliferation and survival.

- Interaction with Cellular Targets : The bromine atom can facilitate interactions with nucleophilic sites on proteins, potentially altering their function and leading to downstream effects on cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.